molecular formula C12H14N2O2S B7792187 (S)-3-(2-(methylthio)ethyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione

(S)-3-(2-(methylthio)ethyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione

Cat. No.: B7792187
M. Wt: 250.32 g/mol
InChI Key: CAUGDXQJTRCWPS-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-(2-(methylthio)ethyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione is a complex organic compound that belongs to the class of benzodiazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(2-(methylthio)ethyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a cyclization reaction. This can be achieved by reacting an appropriate ortho-diamine with a suitable diketone under acidic or basic conditions.

    Introduction of the Methylthioethyl Group: The next step involves the introduction of the methylthioethyl group. This can be done through a nucleophilic substitution reaction, where a thiol group is introduced to the ethyl chain, followed by methylation.

    Final Cyclization and Purification: The final step involves cyclization to form the complete diazepine ring, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(2-(methylthio)ethyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides and nucleophiles like thiols or amines can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-3-(2-(methylthio)ethyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as an anxiolytic or anticonvulsant agent.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of (S)-3-(2-(methylthio)ethyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and anticonvulsant properties.

    Clonazepam: Known for its use in treating seizures and panic disorders.

    Lorazepam: Commonly used for its sedative and anxiolytic effects.

Uniqueness

(S)-3-(2-(methylthio)ethyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione is unique due to its specific functional groups, which may confer distinct chemical and biological properties compared to other benzodiazepines. Its methylthioethyl group, in particular, may influence its reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(3S)-3-(2-methylsulfanylethyl)-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-17-7-6-10-12(16)13-9-5-3-2-4-8(9)11(15)14-10/h2-5,10H,6-7H2,1H3,(H,13,16)(H,14,15)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUGDXQJTRCWPS-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC1C(=O)NC2=CC=CC=C2C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@H]1C(=O)NC2=CC=CC=C2C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.